molecular formula C7H7FN2O2 B2651981 Methyl 2-amino-5-fluoroisonicotinate CAS No. 1380331-29-2

Methyl 2-amino-5-fluoroisonicotinate

Cat. No. B2651981
CAS RN: 1380331-29-2
M. Wt: 170.143
InChI Key: GXSMXRUOAVEHMS-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-fluoroisonicotinate” is a chemical compound with the molecular formula C7H7FN2O2 . It has a molecular weight of 170.14 . The IUPAC name for this compound is "this compound" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a methyl ester group, an amino group, and a fluorine atom .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 . The boiling point is reported to be 302.1±42.0 °C at 760 mmHg . The compound is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Molecular Studies

  • Synthesis of Modified Nucleotides : Methyl 2-amino-5-fluoroisonicotinate and related compounds are utilized in the chemical synthesis of modified nucleotides. For example, Schmidt et al. (1992) describe the synthesis of 2'-deoxyoligonucleotides containing 5-fluorocytosine residues, which are valuable in studying the mechanism of DNA cytosine methyltransferases (Schmidt et al., 1992).

  • Crystal and Molecular Structure Analysis : The molecular structures of compounds like this compound are analyzed to understand their interactions and bonding configurations. For instance, Mazza et al. (1969) investigated the hydrogen-bonded complexes of similar compounds to understand their interaction in the solid state (Mazza et al., 1969).

Medical and Biological Research

  • Cancer Research and Chemotherapy : Compounds structurally related to this compound are studied for their potential in cancer therapy. For instance, Chu et al. (2003) discussed the role of thymidylate synthase inhibitors, like 5-fluorouracil, in cancer chemotherapy (Chu et al., 2003).

  • Neuroscience and Brain Tumor Studies : Certain fluorinated compounds are used in the study of brain tumors and neurological research. Jaber et al. (2015) analyzed the value of 5-aminolevulinic acid in gliomas, highlighting the significance of fluorine-containing compounds in neuro-oncology (Jaber et al., 2015).

Organic Chemistry and Material Science

  • Organic Synthesis and Fluorination Techniques : In organic chemistry, the synthesis and manipulation of fluorine-containing compounds like this compound are of great interest. Schmitt et al. (2017) developed fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles (Schmitt et al., 2017).

  • Development of Fluorescent Amino Acids : Research in chemical biology often involves the development of fluorescent amino acids for protein labeling and imaging. Cheng et al. (2020) discuss the design and synthesis of fluorescent amino acids, which are essential in studying biological systems (Cheng et al., 2020).

Mechanism of Action

The mechanism of action of “Methyl 2-amino-5-fluoroisonicotinate” is not specified in the sources I found. The mechanism of action usually depends on the specific application of the compound .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-amino-5-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSMXRUOAVEHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-(tert-butoxycarbonylamino)-5-fluoroisonicotinate (1.80 g, 6.66 mmol) and hydrochloric acid (6N in ether, 40 ml, 240 mmol) is stirred for 20 hours at 25° C. The solvent is evaporated and the light brown slurry is diluted with ethyl acetate, cooled to 0° C. and adjusted to pH 8 with sat. aqueous sodium carbonate solution. The organic layer is washed with brine, dried with magnesium sulfate and the solvent is removed under reduced pressure affording methyl 2-amino-5-fluoroisonicotinate (932 mg, 82.2%) as a brown waxy solid. MS: m/z=171.0 (M+H+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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